molecular formula C22H28BrN3O B8571726 6-bromo-2-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine

6-bromo-2-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No. B8571726
M. Wt: 430.4 g/mol
InChI Key: AFZOKRVZGDQQLA-UHFFFAOYSA-N
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Patent
US06849642B2

Procedure details

Compound (13) was prepared according to the general synthesis instructions from 1.0 ml of 2-amino-5-bromopyridine solution (0.1 M, DCM), 0.575 ml of 1,1,3,3-tetramethylbutyl isocyanide solution (0.2 M, DCM), 0.500 ml of 2-methoxybenzaldehyde solution (0.3 M, DCM), and 10 μl of perchloric acid (w=20%).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.575 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[CH3:9][C:10]([N+:17]#[C-:18])([CH3:16])[CH2:11][C:12]([CH3:15])([CH3:14])[CH3:13].[CH3:19][O:20][C:21]1[CH:28]=[CH:27][CH:26]=[CH:25][C:22]=1[CH:23]=O>Cl(O)(=O)(=O)=O>[Br:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([C:18]([NH:17][C:10]([CH3:16])([CH3:9])[CH2:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[C:23]([C:22]3[CH:25]=[CH:26][CH:27]=[CH:28][C:21]=3[O:20][CH3:19])[N:1]=2)[CH:4]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
0.575 mL
Type
reactant
Smiles
CC(CC(C)(C)C)(C)[N+]#[C-]
Name
Quantity
0.5 mL
Type
reactant
Smiles
COC1=C(C=O)C=CC=C1
Name
Quantity
10 μL
Type
solvent
Smiles
Cl(=O)(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=C(N2)C2=C(C=CC=C2)OC)NC(CC(C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.